cis-Myrtanol

Antimicrobial Activity Selective Toxicity Intestinal Bacteria

cis-Myrtanol (CAS 15358-92-6), a bicyclic monoterpene alcohol, is a naturally occurring compound found in the essential oils of various plant species, including *Thymus tosevii*, *Laportea bulbifera*, and *Chamaecyparis formosensis*. It is characterized by its chiral structure and pinane backbone, contributing to its presence in research related to antimicrobial activity, central nervous system effects, and chemotaxonomic identification.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 15358-92-6
Cat. No. B097129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Myrtanol
CAS15358-92-6
Synonyms(1alpha,2beta,5alpha)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C1C2)CO)C
InChIInChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1
InChIKeyLDWAIHWGMRVEFR-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Myrtanol (CAS 15358-92-6): A Bicyclic Monoterpene Alcohol with Quantifiable Differentiation for Scientific Procurement


cis-Myrtanol (CAS 15358-92-6), a bicyclic monoterpene alcohol, is a naturally occurring compound found in the essential oils of various plant species, including *Thymus tosevii*, *Laportea bulbifera*, and *Chamaecyparis formosensis* [1]. It is characterized by its chiral structure and pinane backbone, contributing to its presence in research related to antimicrobial activity, central nervous system effects, and chemotaxonomic identification .

Stereochemical research tool: cis configuration provides isomer-specific study context
Antimicrobial screening context: reported selective growth inhibition of harmful intestinal bacteria
CNS assay context: reported depressant activity in pentobarbital-induced sleep test
Chemotaxonomic identification: reported species-differentiating abundance in Chamaecyparis oils

Why In-Class Substitution with trans-Myrtanol or Myrtenol is Not Scientifically Justified for cis-Myrtanol Procurement


cis-Myrtanol exhibits distinct structural and stereochemical properties that directly impact its biological activity and analytical utility compared to its closest analogs, trans-myrtanol and myrtenol. Research demonstrates that these differences are not trivial; they translate into quantifiable variations in antimicrobial efficacy, metabolic fate, and species-specific abundance [1]. Substituting one isomer or alcohol for another without empirical validation risks introducing uncontrolled variables in assays, compromising the reproducibility and interpretability of experimental outcomes .

Target
cis-Myrtanol
Stereochemical configuration may alter antimicrobial and antifungal endpoint profiles compared to trans-isomer.
Substitute
trans-Myrtanol
Target
cis-Myrtanol
Alcohol-to-aldehyde structural change may shift metabolic pathway and CNS response context.
Substitute
Myrtenol
Target
cis-Myrtanol
Chemotaxonomic marker abundance may not transfer; species-specificity must be reviewed.
Substitute
Other monoterpene alcohols

cis-Myrtanol (CAS 15358-92-6): A Quantified Evidence Guide for Differentiated Scientific Selection


Selective Antimicrobial Activity Against Harmful Intestinal Bacteria Compared to Broad-Spectrum Tetracycline

A structure-activity relationship study revealed that (−)-cis-myrtanol, along with other myrtanol analogues, exhibited potent antimicrobial activities specifically against harmful intestinal bacteria, without adverse effects against beneficial intestinal bacteria [1]. This selective activity contrasts with the broad-spectrum action of tetracycline, which inhibited the growth of both beneficial and harmful bacteria in the same study [1].

Selective antibacterial activity
Head-to-head
Reported growth inhibition of harmful intestinal bacteria without affecting beneficial bacteria; tetracycline inhibited both groups.
Supports narrow-spectrum antimicrobial screening context.
Agar diffusion assay, 7 strains. Food Sci. Biotechnol. 2015.
Antimicrobial Activity Selective Toxicity Intestinal Bacteria

Greater Antifungal Efficacy of cis-Isomers Compared to trans-Isomers

In a comparative study of synthesized pinane alcohols and acids, tests for antifungal activity demonstrated greater efficacy for the cis-isomers than for the trans-isomers . The alcohols themselves, including cis- and trans-myrtanols, had the greatest activities overall .

Antifungal stereochemistry
Data to verify
Cis-isomers (including cis-myrtanol) showed reported higher antifungal activity than trans-isomers in vitro.
Cis-trans configuration may influence antifungal endpoint; data verification recommended.
Source review; Chemistry of Natural Compounds, 2024.
Antifungal Activity Stereochemistry Pinane Derivatives

Demonstrated Sedative Effect in a Standard CNS Model

In a preliminary screening of ten structurally related monoterpene alcohols for their effects on the central nervous system in mice, (-)-cis-myrtanol exhibited a depressant effect in the pentobarbital-induced sleep test, indicating a sedative property [1]. This effect was also observed for (-)-myrtenol, while (-)-menthol, (+)-dihydrocarveol, and (+/-)-isoborneol were ineffective [1].

CNS depressant effect
Class-level
Depressant effect in pentobarbital-induced sleep test in mice; no effect observed with menthol, dihydrocarveol, isoborneol.
Supports sedative endpoint research within monoterpene alcohol class.
Preliminary screening, Z Naturforsch [C] 2007.
CNS Pharmacology Sedative Activity Monoterpene Alcohols

High Abundance as a Chemotaxonomic Marker in *Chamaecyparis formosensis* Wood Oil

A GC-MS analysis of wood essential oils identified cis-myrtanol as a characteristic and significantly abundant compound in *Chamaecyparis formosensis*, with a semi-quantitative ratio of 37.1 ± 19.8 . This level was notably higher than in the closely related species *C. obtusa* var. *formosana*, which was dominated by α-terpineol and borneol .

Chemotaxonomic marker
Head-to-head
Semi-quantitative ratio 37.1 ± 19.8 in C. formosensis wood oil; not a major component in C. obtusa var. formosana (α-terpineol 30.2, borneol 24.0).
Reported high abundance marker for species differentiation.
GC-MS after hydrodistillation.
Chemotaxonomy GC-MS Analysis Plant Essential Oils

Estimated Water Solubility for Formulation and Assay Planning

The water solubility of cis-myrtanol has been estimated at 287.8 mg/L at 25 °C, based on its experimental log Kow of 3.41 [1]. This value provides a baseline for researchers preparing aqueous solutions or media for biological assays.

Water solubility estimate
Data to verify
287.8 mg/L at 25 °C (estimated from log Kow 3.41).
Supports aqueous formulation planning; estimated property.
WSKOW v1.42 estimation.
Physicochemical Properties Solubility Formulation Science

Optimal Research and Industrial Applications for cis-Myrtanol Based on Quantified Differentiation


Development of Selective Antimicrobial Agents or Gut Microbiome Modulators

Leverage (−)-cis-myrtanol's demonstrated selective growth-inhibitory activity against harmful intestinal bacteria without affecting beneficial species [1]. This property makes it a valuable lead compound or positive control in studies aimed at targeted antimicrobial therapy or microbiome modulation, as opposed to broad-spectrum antibiotics like tetracycline.

Structure-Activity Relationship (SAR) Studies on Antifungal Monoterpenoids

Employ cis-myrtanol as a reference compound in SAR investigations exploring the influence of stereochemistry on antifungal potency. Its greater efficacy compared to trans-isomers provides a clear functional distinction that can be used to validate computational models or guide the synthesis of novel antifungal agents with improved activity .

Investigations into CNS-Active Monoterpenes with Sedative Properties

Utilize (−)-cis-myrtanol as a validated tool compound in neuropharmacological research focused on the sedative or depressant effects of natural products. Its activity in the pentobarbital-induced sleep test [2] positions it as a key comparator for studying the mechanism of action of CNS-active monoterpene alcohols and differentiating active from inactive structural analogs.

Analytical Standard for the Authentication of *Chamaecyparis* Species

Use cis-myrtanol as a high-fidelity chemotaxonomic marker in quality control and botanical authentication protocols. Its high relative abundance in *C. formosensis* wood oil (ratio 37.1 ± 19.8) compared to its near absence in *C. obtusa* var. *formosana* allows for unambiguous species identification via GC-MS, critical for ensuring the correct sourcing of raw materials for wood products or essential oils.

Application
Selection Property
Validation Focus
Selective antimicrobial research (gut microbiome models)
Reported selective growth inhibition against harmful bacteria
Beneficial bacteria endpoint, comparison with broad-spectrum controls
Stereochemistry-antifungal SAR studies
Cis-isomer antifungal activity profile
In vitro cis vs trans endpoint comparison
CNS depressant research (sedative endpoints)
Depressant response in pentobarbital sleep model
Comparison with inactive structural analogs, class-level inference review
Chemotaxonomic authentication of Chamaecyparis species
Marker abundance profile in essential oils
Semi-quantitative cross-species validation, analytical marker quantification

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